molecular formula C18H17N3O5S B11090881 ((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B11090881
M. Wt: 387.4 g/mol
InChI Key: KQGSZHXLYSHZON-HTXNQAPBSA-N
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Description

2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a sulfonyl hydrazone moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Hydrazone Moiety: The sulfonyl hydrazone group is introduced by reacting the indole derivative with a sulfonyl hydrazine compound. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.

    Attachment of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced hydrazone derivatives

    Substitution: Substituted indole derivatives

Scientific Research Applications

2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways involving indole derivatives and sulfonyl hydrazones.

Mechanism of Action

The mechanism of action of 2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets:

    Cyclooxygenase Inhibition: The compound inhibits cyclooxygenase enzymes, which are involved in the inflammatory response.

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{(E)-2-Methyl-2-[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cyclooxygenase enzymes and exhibit antimicrobial properties makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[(3E)-3-[methyl-(4-methylphenyl)sulfonylhydrazinylidene]-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C18H17N3O5S/c1-12-7-9-13(10-8-12)27(25,26)20(2)19-17-14-5-3-4-6-15(14)21(18(17)24)11-16(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b19-17+

InChI Key

KQGSZHXLYSHZON-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=C2C3=CC=CC=C3N(C2=O)CC(=O)O

Origin of Product

United States

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